
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide, also known as bis-ANS, is a fluorescent dye that has been widely used in scientific research. It is a member of the 2,7-disubstituted fluorene family, which has been extensively studied due to its unique photophysical properties. Bis-ANS has been found to be useful in a variety of applications, including protein binding studies, membrane labeling, and fluorescence microscopy.
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
Fluorene-Based Poly(arylene ether sulfone)s : These materials, containing sulfonic acid groups, have been developed for use as polymer electrolyte membranes (PEMs) in fuel cells. The study conducted by Wang et al. (2011) synthesized a new bisphenol monomer related to fluorene and developed fluorene-based poly(arylene ether sulfone) copolymers. These materials exhibited high proton conductivity and low methanol permeability, making them suitable for fuel cell applications, showcasing better or comparable performance to Nafion membranes under certain conditions (Wang et al., 2011).
Electroluminescent Materials for Organic Electronics
Electroluminescent Conjugated Polyelectrolytes : Huang et al. (2004) synthesized alternating copolymers including fluorene units and investigated their electrochemical and photophysical properties. These materials were utilized in organic light-emitting diodes (OLEDs), demonstrating their potential in electronic applications. The study highlights the versatility of fluorene-based materials in the creation of electroluminescent devices with potential for high external quantum efficiencies (Huang et al., 2004).
Nanofiltration Membranes for Dye Treatment
Sulfonated Thin-Film Composite Membranes : Liu et al. (2012) developed novel sulfonated TFC nanofiltration membranes using sulfonated aromatic diamine monomers for the treatment of dye solutions. These membranes showed improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection. The incorporation of sulfonated fluorene derivatives into the membrane structure plays a crucial role in water permeation and dye rejection, indicating their utility in environmental applications (Liu et al., 2012).
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Characterization of MOFs : Han et al. (2018) explored the synthesis of a metal-organic framework using a fluorene-bridged ligand for gas adsorption applications. This research demonstrates the potential of fluorene-based compounds in constructing MOFs with specific properties, such as enhanced adsorption capabilities for gases like carbon dioxide (Han et al., 2018).
properties
IUPAC Name |
2-N,7-N-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-26-9-7-20-28(22,23)16-3-5-18-14(12-16)11-15-13-17(4-6-19(15)18)29(24,25)21-8-10-27-2/h3-6,12-13,20-21H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGQPFYOPJBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Dioxoisoindol-2-yl)methyl]-1-ethylpyrazole-4-carbaldehyde](/img/structure/B2882867.png)
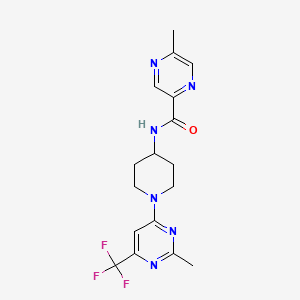
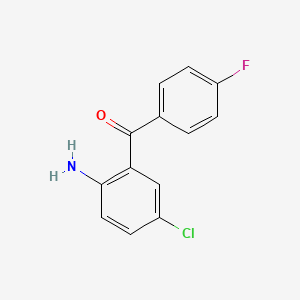
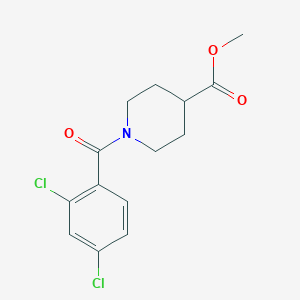
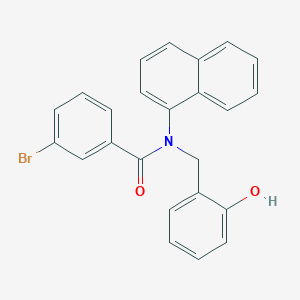

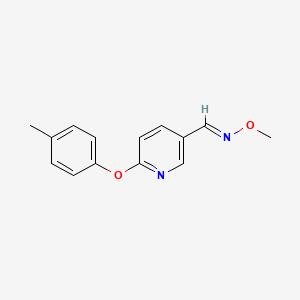
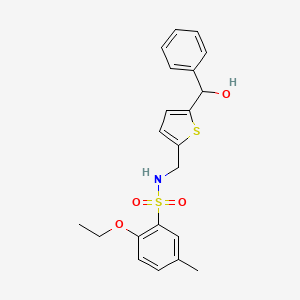
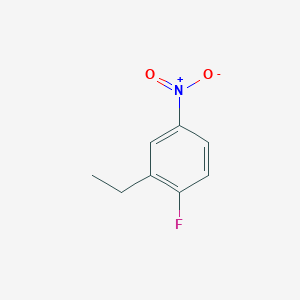
![Tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate](/img/structure/B2882884.png)
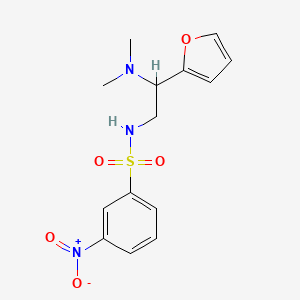
![N-cyclohexyl-1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2882886.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2882888.png)